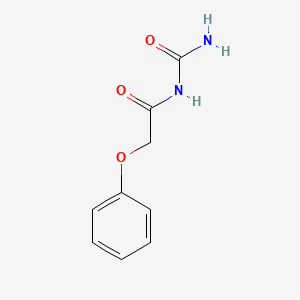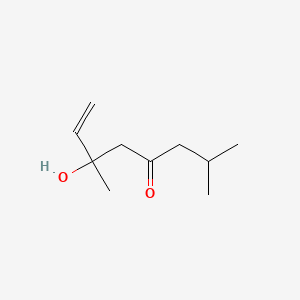
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tagetonol is a naturally occurring compound found in the essential oil of certain plants, such as the Japanese Ho-leaf oil. It is a monoterpenoid with the molecular formula C10H18O2 and a molecular weight of 170.2487 . Tagetonol is known for its pleasant aroma and is used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through various chemical reactions involving the starting materials such as linalool. One common method involves the oxidation of linalool using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent such as acetone or dichloromethane and is carried out at room temperature.
Industrial Production Methods: In industrial settings, Tagetonol is often extracted from natural sources like the Ho-leaf oil through steam distillation. The leaves and small twigs of the Ho-Sho tree are subjected to steam distillation to obtain the essential oil, which contains Tagetonol along with other constituents .
Analyse Chemischer Reaktionen
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Tagetonol can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Tagetonol can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetone, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogens (chlorine, bromine), acids (hydrochloric acid), solvents like dichloromethane, room temperature.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Tagetonol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, Tagetonol may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may interact with receptors in the nervous system to produce analgesic effects .
Vergleich Mit ähnlichen Verbindungen
- Linalool
- Citronellol
- Geraniol
Eigenschaften
CAS-Nummer |
71547-63-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
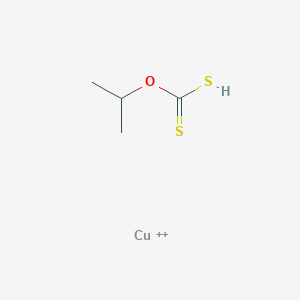
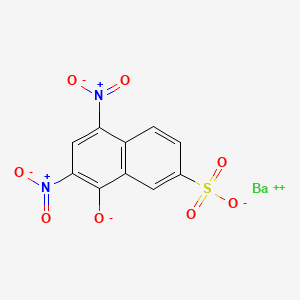

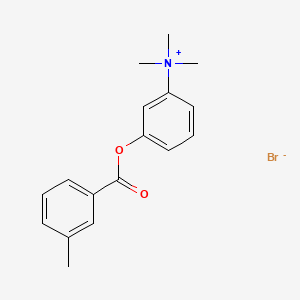


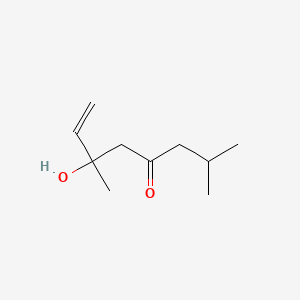
![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
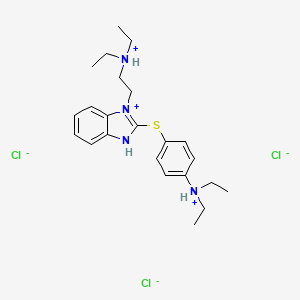
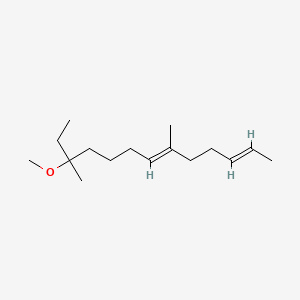

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
